1-[(3-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine is a compound belonging to the piperazine class of chemicals Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale cyclization reactions and the use of readily available starting materials. The operational simplicity and availability of reactants make these methods suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-[(3-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-3-phenylpiperazine: A derivative with a similar piperazine core but different substituents.
1-[2-(Benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazine: Another piperazine derivative with distinct functional groups.
Uniqueness: 1-[(3-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine stands out due to its unique combination of substituents, which may confer specific chemical and biological properties not found in other piperazine derivatives .
Properties
Molecular Formula |
C21H28N2 |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C21H28N2/c1-19-7-5-10-21(17-19)18-23-15-13-22(14-16-23)12-6-11-20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16,18H2,1H3 |
InChI Key |
YDJKHTVCSPDZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.